8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the quinoline intermediate.
The sulfonyl group is usually introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine-substituted quinoline in the presence of a base such as triethylamine. The final step involves the methoxylation of the aromatic ring, which can be achieved using a methoxy reagent like dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline include:
Quinoline derivatives: Compounds with similar quinoline core structures but different substituents.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different core structures.
Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKSAGXKRAUER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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